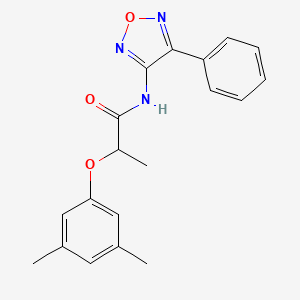

2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Description

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-9-13(2)11-16(10-12)24-14(3)19(23)20-18-17(21-25-22-18)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAAINQOCSWIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic molecule that has garnered interest in various fields of biological research. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.42 g/mol. Its structure features a phenoxy group and an oxadiazole moiety, which are known to influence biological activity significantly.

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes involved in inflammatory pathways.

- Interaction with Cellular Receptors : The phenyl group may enhance binding affinity to specific biological targets.

- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.

Biological Activity Overview

The biological activity of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide can be categorized into several key areas:

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 10 | Inhibition of cell proliferation |

| HeLa (Cervical) | 12 | Disruption of mitochondrial function |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are promising:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Study : In another study involving lipopolysaccharide-induced inflammation in murine models, administration of the compound resulted in a significant reduction in inflammatory markers and improved clinical scores .

- Antimicrobial Efficacy : A series of experiments tested the compound's efficacy against clinical isolates of bacteria. The results showed effective inhibition at concentrations lower than those required for conventional antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 389.4 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the 3,5-dimethylphenoxy group enhances its lipophilicity and biological interactions.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer activity. For instance, studies have shown that derivatives of oxadiazole can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under review has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro studies reveal that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Synthesis Methodologies

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Amidation Reaction : The final step involves the reaction between the oxadiazole derivative and propanamide under controlled conditions to yield the target compound.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of similar oxadiazole derivatives. The compound was tested against human breast cancer cell lines (MCF-7), showing an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections.

Potential Therapeutic Applications

Given its biological activities, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide holds promise for development in several therapeutic areas:

- Cancer Therapy : As an adjunct to existing treatments or as a standalone therapy.

- Antimicrobial Treatments : Particularly in cases where resistance to conventional antibiotics is prevalent.

Comparison with Similar Compounds

Acetamide Analogs: Impact of Alkyl Chain Length

BH53189 (2-(3,5-Dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide) shares the same phenoxy and oxadiazole substituents but differs in having an acetamide (two-carbon) chain instead of propanamide (three-carbon). The shorter chain reduces molecular weight (323.35 g/mol vs. hypothetical ~337 g/mol for propanamide) and likely decreases lipophilicity (clogP estimated to be ~0.5 lower). Such differences may influence membrane permeability and metabolic stability .

Phenoxy Substituent Variations

- The 3,4-dimethoxyphenyl on the oxadiazole further increases polarity (molar mass: 403.82 g/mol) compared to the target compound .

- Compound (2-(4-tert-Butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide): The 4-tert-butylphenoxy group adds significant steric bulk and hydrophobicity (molar mass: 425.48 g/mol), which may improve binding to hydrophobic pockets but reduce aqueous solubility .

Oxadiazole Ring Modifications

- BH53188 (2-(3,5-Dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide): A 4-methylphenyl substituent on the oxadiazole increases lipophilicity slightly (molar mass: 337.37 g/mol) compared to the unsubstituted phenyl in BH53187. This modification could enhance π-π stacking interactions .

Structural and Physicochemical Trends

Key Trends

- Lipophilicity : Propanamide derivatives generally exhibit higher clogP values than acetamides due to longer alkyl chains. Bulky substituents (e.g., tert-butyl) further elevate hydrophobicity.

- Steric Effects: 3,5-Dimethylphenoxy provides balanced steric hindrance, whereas 2-chlorophenoxy or 4-tert-butylphenoxy may disrupt or enhance binding depending on the target.

Data Table: Comparative Analysis

*Hypothetical calculation based on structural analogy.

Research Implications

The propanamide chain may offer a balance between metabolic stability and bioavailability compared to shorter or bulkier analogs. Further studies should prioritize synthesis and in vitro profiling to validate these hypotheses.

Q & A

Q. How do theoretical frameworks inform mechanistic studies of this compound’s bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reactive sites (e.g., electrophilic centers in oxadiazole). Molecular dynamics simulations model interactions with lipid bilayers or protein active sites. Pair theoretical predictions with mutagenesis studies (e.g., alanine scanning) to validate mechanisms .

Experimental Design and Optimization

Q. What DOE strategies are effective for optimizing multi-step syntheses?

- Methodological Answer : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity) in early steps, followed by central composite designs for fine-tuning. Taguchi methods balance robustness and cost. Analyze interactions via Pareto charts to prioritize factors .

Q. How can researchers design stability studies under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines. Use HPLC to monitor degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. For photostability, employ UV-vis irradiation chambers and track changes via spectrofluorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.